R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor
R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor
An in-depth analysis of compounds referred to as "R-348" reveals a landscape of distinct therapeutic agents developed by different pharmaceutical entities. This guide provides a detailed technical overview of two prominent compounds often associated with this designation: Rigel Pharmaceuticals' R348 , a JAK3/Syk inhibitor for autoimmune diseases, and Agios Pharmaceuticals' AG-348 (Mitapivat) , a first-in-class allosteric activator of pyruvate (B1213749) kinase R (PK-R) for the treatment of pyruvate kinase deficiency. A third compound, ABT-348 (Ilorasertib) , an aurora kinase inhibitor, is also briefly discussed.
Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available, potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in animal models.[1] The compound was also investigated for its potential in preventing transplant rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases through JAK3 signaling.[1]
Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that are dependent on the common gamma chain, thereby suppressing the activation and proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The inhibition of Syk, another key kinase in immune signaling, further contributes to its immunosuppressive effects.[2]
Quantitative Data
Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model [2]
| Treatment Group | Dose | Outcome |
| R348 | 10 mg/kg | Subtherapeutic |
| R348 | 20 mg/kg | Similar allograft survival to tacrolimus (B1663567) or rapamycin |
| R348 | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, decreased histologic rejection scores |
| Rapamycin | 3 mg/kg | Similar efficacy to R348 40 mg/kg |
Experimental Protocols
In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition assays used for R348 are not publicly available in the provided search results. However, a general methodology for such assays would involve:
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Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be purified. A specific peptide substrate for each enzyme, capable of being phosphorylated, would be used.
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Assay Reaction: The enzyme, substrate, and ATP (the phosphate (B84403) donor) are incubated in a reaction buffer.
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Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory effect.
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Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from ATP.
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IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity (IC50) would be calculated from the dose-response curve.
Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would include:
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Animal Dosing: A cohort of rats would be administered R348 orally at different doses.
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Blood Sampling: Blood samples would be collected at various time points after administration.
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Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.
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Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
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Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would be determined from the concentration-time data. The results indicated that plasma levels of the active metabolite R333 remained high for 8 hours or more.[2]
Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in 2008.[1] The key elements of this protocol were:
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Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose study.
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Participants: Young, healthy male volunteers.
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Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.
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Results Expected: Mid-2008.[1]
Signaling Pathway
Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.
AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R Allosteric Activator
Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and efficacy.[6][7]
Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348 binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]
Quantitative Data
Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes [5]
| PK-R Mutant | AC50 (nM) |
| R532W | 9 |
| G332S | 59 |
| G364D | Not specified |
| T384M | Not specified |
| R479H | Not specified |
| R486W | Not specified |
| R510Q | Not specified |
Table 3: Phase 1 Clinical Trial Dosing for AG-348 [7]
| Study Type | Dose Range |
| Single Ascending Dose (SAD) | 30 - 2500 mg (single dose) |
| Multiple Ascending Dose (MAD) | 15 - 700 mg (every 12 hours for 14 days) or 120 mg (every 24 hours for 14 days) |
Experimental Protocols
Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:
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Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in E. coli) and purified to homogeneity.
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Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set up for crystallization using techniques like vapor diffusion.
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X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity X-ray beam, and the diffraction pattern would be recorded.
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Structure Solution and Refinement: The diffraction data would be processed to determine the electron density map, and the atomic model of the PK-R/AG-348 complex would be built and refined.
Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966): [7]
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Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-ascending-dose studies in healthy volunteers.
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Participants: Healthy adult volunteers.
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Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AG-348.
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Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC, etc.), and changes in blood glycolytic intermediates.
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Key Findings: The most common treatment-related adverse events were headache and nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation were observed.[7]
Signaling Pathway
Caption: AG-348 allosterically activates PK-R, promoting ATP production.
ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor
Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]
Quantitative Data
Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib) [8]
| Target Kinase | IC50 (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
Experimental Protocols
Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299 and H460 cell lines.[8] A general protocol for such an assay would be:
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Cell Culture: Cancer cell lines are cultured in appropriate media.
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Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-1000 nM) for a specified period (e.g., 24 hours).
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Cell Viability Assessment: The number of viable cells is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
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Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined. The results showed that Ilorasertib induced a concentration-dependent increase in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]
Signaling Pathway
Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.
References
- 1. Rigel Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders - BioSpace [biospace.com]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
